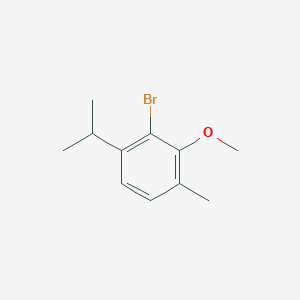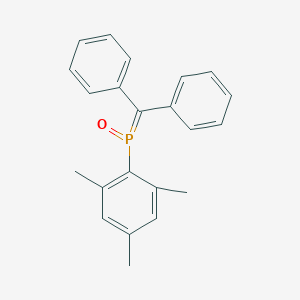
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromine atom and the methanesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The oxazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxazole derivatives with higher oxidation states.
Applications De Recherche Scientifique
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The oxazole ring provides stability and specificity to its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Iodoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
- 2-Bromoethyl 3-(methylsulfonyl)-1,2-oxazole-5-carboxylate
Uniqueness
2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88202-97-5 |
|---|---|
Formule moléculaire |
C7H8BrNO5S |
Poids moléculaire |
298.11 g/mol |
Nom IUPAC |
2-bromoethyl 3-methylsulfonyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO5S/c1-15(11,12)6-4-5(14-9-6)7(10)13-3-2-8/h4H,2-3H2,1H3 |
Clé InChI |
ZRHUSCSOLWZYPR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NOC(=C1)C(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


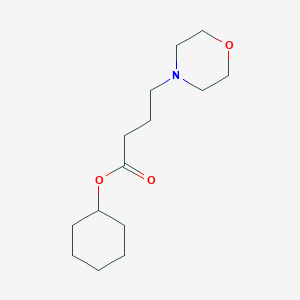
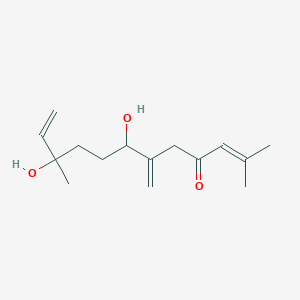
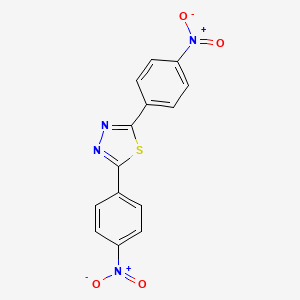
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
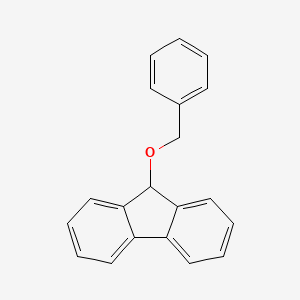
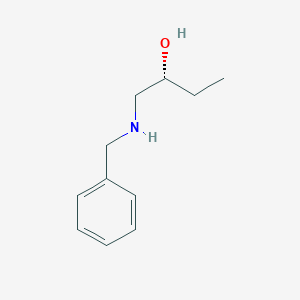

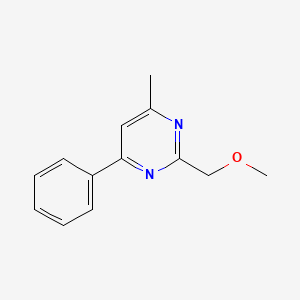
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

